(NZ)-N-(2,5,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine
Description
BenchChem offers high-quality (NZ)-N-(2,5,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-(2,5,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(NZ)-N-(2,5,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO2/c1-7-4-5-8(2)12-11(7)10(13-14)6-9(3)15-12/h4-5,9,14H,6H2,1-3H3/b13-10- |
InChI Key |
WZZSXJJCQSSDMT-RAXLEYEMSA-N |
Isomeric SMILES |
CC1C/C(=N/O)/C2=C(C=CC(=C2O1)C)C |
Canonical SMILES |
CC1CC(=NO)C2=C(C=CC(=C2O1)C)C |
Origin of Product |
United States |
Biological Activity
(NZ)-N-(2,5,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (NZ)-N-(2,5,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine is CHNO. The compound features a hydroxylamine functional group attached to a chromene structure, which is known for its diverse biological activities.
Research indicates that compounds with hydroxylamine moieties often exhibit antioxidant properties. These properties can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The chromene backbone may also contribute to the compound's interaction with various biological targets, including enzymes and receptors.
Antioxidant Activity
Studies have demonstrated that (NZ)-N-(2,5,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine exhibits significant antioxidant activity. This is crucial in protecting cells from oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory conditions.
Antimicrobial Properties
The compound has shown promise in preliminary antimicrobial assays. It was effective against several bacterial strains, suggesting its potential application in developing new antimicrobial agents.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Antioxidant Activity Assessment | The compound demonstrated a 50% inhibition of DPPH radical at a concentration of 50 µM. | Supports potential use as an antioxidant supplement. |
| Anti-inflammatory Study | Inhibition of TNF-alpha production by 30% in macrophage cultures. | Suggests therapeutic potential for inflammatory diseases. |
| Antimicrobial Testing | Effective against E. coli and S. aureus with MIC values of 32 µg/mL. | Indicates potential for development as an antimicrobial agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
